molecular formula C7H5BBrF3O3 B1524846 2-Bromo-4-(trifluoromethoxy)phenylboronic acid CAS No. 959997-86-5

2-Bromo-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1524846
CAS No.: 959997-86-5
M. Wt: 284.82 g/mol
InChI Key: WRAOUQSLNOJJFK-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

  • Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination to introduce the bromine atom at the ortho position, resulting in 2-bromo-4-(trifluoromethoxy)phenol.

  • Boronic Acid Formation: The brominated phenol is then converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronic ester, under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of the boronic acid group.

  • Phenylboronic Acid Derivatives: Formed through reduction of the bromine atom.

  • Substituted Phenylboronic Acids: Produced by nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)phenylboronic acid finds applications in various scientific fields:

  • Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

  • Biology: The compound can be employed in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It has potential use in the design of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid functionalities.

  • Industry: Its unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-4-(trifluoromethoxy)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the new bond with the organic halide.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling Pathway: The compound acts as a key reagent in this pathway, enabling the formation of biaryl compounds.

  • Bioconjugation Pathways: In biological applications, it targets specific functional groups on biomolecules for labeling or modification.

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethoxy)phenylboronic acid is unique due to its combination of bromine, trifluoromethoxy, and boronic acid groups. Similar compounds include:

  • 2-Bromo-4-(trifluoromethoxy)acetophenone: Similar in structure but lacks the boronic acid group.

  • 2-Bromo-4-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of boronic acid.

  • 2-Bromo-4-(trifluoromethoxy)aniline: Features an amine group instead of boronic acid.

These compounds differ in their functional groups, which influence their reactivity and applications. The presence of the boronic acid group in this compound makes it particularly valuable in cross-coupling reactions and bioconjugation techniques.

Properties

IUPAC Name

[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOUQSLNOJJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716577
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959997-86-5
Record name [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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